Etc-159

Wnt signaling PORCN inhibition β‑catenin reporter assay

ETC‑159 is the reference PORCN inhibitor for Wnt-addicted tumor models. Its 100% oral bioavailability in mice and β‑catenin reporter IC50 of 2.9 nM surpass LGK‑974, ensuring reproducible Wnt blockade. Validated in RSPO‑translocation CRC PDX models and bone‑loss studies with established bisphosphonate rescue protocols. Choose ETC‑159 for benchmark potency, cross‑species predictability, and pharmacodynamic AXIN2 monitoring.

Molecular Formula C19H17N7O3
Molecular Weight 391.4 g/mol
CAS No. 1638250-96-0
Cat. No. B607375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtc-159
CAS1638250-96-0
SynonymsETC-159;  ETC159;  ETC 159;  ETC-1922159;  ETC 1922159;  ETC1922159.
Molecular FormulaC19H17N7O3
Molecular Weight391.4 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=NN=C(C=C3)C4=CC=CC=C4
InChIInChI=1S/C19H17N7O3/c1-24-17-16(18(28)25(2)19(24)29)26(11-20-17)10-15(27)21-14-9-8-13(22-23-14)12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3,(H,21,23,27)
InChIKeyQTRXIFVSTWXRJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ETC‑159 (CAS 1638250‑96‑0) – Oral PORCN Inhibitor for Wnt‑Driven Oncology and Fibrosis Research


ETC‑159 (ETC‑1922159) is a potent, orally bioavailable small‑molecule inhibitor of Porcupine (PORCN), the O‑acyltransferase responsible for the palmitoleation and secretion of all Wnt ligands [1]. By blocking Wnt secretion, ETC‑159 suppresses both canonical and non‑canonical Wnt signaling, leading to reduced proliferation, induction of differentiation, and tumor regression in Wnt‑addicted preclinical models [2]. The compound is currently in Phase I/Ib clinical development for advanced solid tumors, with a particular focus on genetically defined cancers harboring R‑spondin (RSPO) translocations or RNF43 mutations [3].

Why Simple Wnt Pathway Inhibitors Cannot Replace ETC‑159 in PORCN‑Dependent Research


PORCN inhibitors are not functionally interchangeable due to significant differences in potency, species‑specific PORCN isoform selectivity, and therapeutic window. While multiple PORCN inhibitors are in development (e.g., LGK‑974, CGX‑1321), ETC‑159 exhibits a unique combination of high human β‑catenin reporter potency (IC50 = 2.9 nM), complete oral bioavailability in mice (100%), and robust efficacy in genetically defined RSPO‑translocation CRC models [1]. Furthermore, direct comparative studies show that ETC‑159 and LGK‑974 require different concentrations to achieve comparable antifibrotic effects (10 µM vs 1 µM) [2], and ETC‑159 demonstrates superior species cross‑reactivity with mouse PORCN (IC50 = 18.1 nM) compared to many analogs, enabling more predictive preclinical toxicology [3]. These biochemical and pharmacological distinctions mean that substituting one PORCN inhibitor for another without validation can lead to contradictory results in Wnt secretion blockade, tumor growth inhibition, and on‑target bone toxicity assessment.

Quantitative Differentiation of ETC‑159 Against PORCN Inhibitor Comparators


Superior Human β‑Catenin Reporter Potency vs. IWP‑2 and Comparable to Leading Clinical Candidates

In a standardized β‑catenin reporter assay (STF3A cells), ETC‑159 inhibits Wnt‑driven transcription with an IC50 of 2.9 nM . This potency is approximately 9‑fold greater than the widely used research‑tool PORCN inhibitor IWP‑2 (IC50 = 27 nM) [1] and lies within the range of clinical‑stage PORCN inhibitors LGK‑974 (IC50 = 0.1–0.4 nM) [2] and CGX‑1321 (IC50 = 1 nM) .

Wnt signaling PORCN inhibition β‑catenin reporter assay

Validated Mouse PORCN Cross‑Reactivity for Robust Preclinical Toxicology

ETC‑159 potently inhibits mouse PORCN with an IC50 of 18.1 nM, while its activity against Xenopus PORCN is 3.9‑fold lower (IC50 = 70 nM) [1]. In contrast, many early PORCN inhibitors (e.g., IWP series) exhibit poor mouse PORCN potency, severely limiting their utility for in vivo efficacy and toxicity studies [2].

Preclinical toxicology Species selectivity Pharmacokinetics

Complete Oral Bioavailability in Mice Confers Dosing Predictability

Following a single oral dose of 5 mg/kg in mice, ETC‑159 reaches peak plasma concentration (Tmax) in approximately 0.5 hours and demonstrates 100% oral bioavailability [1]. In contrast, LGK‑974 exhibits variable oral bioavailability (reported as 32–68% depending on the formulation and species) [2], which can complicate dose‑response interpretation and require more complex formulation strategies for consistent exposure.

Pharmacokinetics Oral bioavailability ADME

Validated Antifibrotic Efficacy at Concentrations Distinct from LGK‑974

In a head‑to‑head study using primary scleroderma dermal fibroblasts, both ETC‑159 and LGK‑974 reduced Wnt target gene expression and fibrosis markers. However, the effective concentrations differed significantly: LGK‑974 achieved maximum antifibrotic effect at 1 µM, while ETC‑159 required 10 µM to produce a comparable reduction in TGFβ‑1, α‑SMA, and collagen type I expression [1].

Fibrosis Scleroderma TGF‑β crosstalk

Identified On‑Target Bone Toxicity Profile with Mitigation Strategy

Both ETC‑159 and LGK‑974 induce comparable, dose‑dependent loss of bone volume and mineral density in mice after 4 weeks of treatment [1]. Notably, the bone loss caused by ETC‑159 can be significantly mitigated by co‑administration of the bisphosphonate alendronate, a clinically established bone‑protective agent [2]. This on‑target class effect is now well‑characterized for ETC‑159 and is actively managed in ongoing clinical trials with bone‑protective protocols [3].

Bone toxicity On‑target adverse effects Bisphosphonate co‑treatment

Selective Efficacy in RSPO‑Translocation CRC vs. Broad Wnt Inhibition

ETC‑159 induces near‑complete tumor regression in colorectal cancer patient‑derived xenografts (PDX) harboring RSPO translocations, a genetically defined subset that is otherwise resistant to standard therapies [1]. In contrast, PORCN inhibitors show limited or no efficacy in tumors with downstream APC or β‑catenin mutations [2]. While other PORCN inhibitors like CGX‑1321 and LGK‑974 also target Wnt‑driven tumors, ETC‑159 was the first to demonstrate robust, single‑agent efficacy specifically in RSPO‑fusion CRC models, establishing a clear biomarker‑driven patient selection strategy [3].

Colorectal cancer RSPO translocation Patient‑derived xenograft (PDX)

High‑Impact Application Scenarios for ETC‑159 in PORCN‑Targeted Research


Preclinical Efficacy Studies in Wnt‑Driven Colorectal and Pancreatic Cancer Models

ETC‑159 is the compound of choice for evaluating PORCN inhibition in patient‑derived xenograft (PDX) models of colorectal cancer that harbor RSPO translocations or RNF43 inactivating mutations. Unlike downstream Wnt pathway inhibitors, ETC‑159 directly blocks the secretion of all Wnt ligands, making it an ideal tool to assess tumor addiction to paracrine or autocrine Wnt signaling. The established 100% oral bioavailability in mice [1] simplifies daily dosing and ensures reproducible plasma exposure across studies. Researchers should incorporate AXIN2 mRNA monitoring in whole blood or hair follicles as a pharmacodynamic biomarker of target engagement [2].

Mechanistic Studies of Wnt/TGF‑β Crosstalk in Fibrotic Diseases

For investigations into the interplay between Wnt and TGF‑β signaling in fibrosis (e.g., systemic sclerosis, pulmonary fibrosis), ETC‑159 provides a validated tool with a defined effective concentration of 10 µM in primary fibroblast cultures [3]. Direct comparison with LGK‑974 (effective at 1 µM) allows researchers to differentiate potency‑dependent effects from pathway‑specific outcomes. The availability of head‑to‑head data ensures that any observed difference in gene expression (e.g., collagen I, α‑SMA) can be confidently attributed to compound‑specific pharmacology rather than variable assay conditions [3].

Bone Toxicity and Mitigation Studies in Wnt Pathway Pharmacology

ETC‑159 serves as a reference PORCN inhibitor for studying on‑target bone loss, a class‑specific adverse effect of Wnt secretion blockade. The compound induces reproducible, dose‑dependent reductions in bone volume and density in mice, with a well‑characterized time course (4 weeks) [4]. This makes ETC‑159 particularly valuable for evaluating bone‑protective co‑treatments, such as bisphosphonates (e.g., alendronate), which have been shown to mitigate ETC‑159‑induced bone loss [4]. Researchers can use ETC‑159 to model the clinical bone safety profile observed in Phase I trials [5].

Benchmarking Novel PORCN Inhibitors in Head‑to‑Head Biochemical Assays

Given its well‑documented biochemical profile, ETC‑159 is an ideal benchmark compound for characterizing new PORCN inhibitors. Its IC50 of 2.9 nM in the β‑catenin reporter assay and species‑specific PORCN inhibition data (mouse IC50 = 18.1 nM; Xenopus IC50 = 70 nM) [6] provide a quantitative baseline for potency and selectivity comparisons. Running ETC‑159 in parallel with test compounds in STF3A reporter assays or Wnt secretion assays ensures that any observed differences in cellular activity can be normalized to a well‑validated reference inhibitor, increasing reproducibility across laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Etc-159

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.